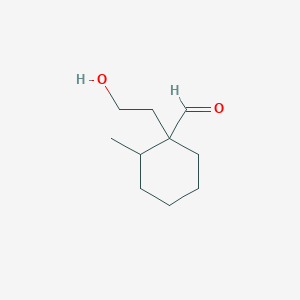

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde

Description

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde is a cyclohexane-based aldehyde derivative featuring a hydroxyethyl (-CH₂CH₂OH) and a methyl (-CH₃) substituent. This compound is structurally distinct due to the combination of these substituents, which influence its reactivity, stability, and applications in organic synthesis or industrial processes.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C10H18O2/c1-9-4-2-3-5-10(9,8-12)6-7-11/h8-9,11H,2-7H2,1H3 |

InChI Key |

ZBPXEMOXEOYACW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(CCO)C=O |

Origin of Product |

United States |

Preparation Methods

Hydroformylation of Substituted Cyclohexenes

One of the primary synthetic routes to cyclohexane carbaldehydes involves hydroformylation of cyclohexene derivatives. This process adds a formyl group (-CHO) to the alkene, typically catalyzed by transition metal complexes such as rhodium or cobalt catalysts under syngas (CO/H2) atmosphere.

- Procedure : Starting from 2-methylcyclohexene or related derivatives, hydroformylation introduces the aldehyde functionality at the 1-position of the ring. The reaction conditions (temperature, pressure, catalyst type) are optimized to favor the formation of the aldehyde over side products.

- Advantages : This method allows direct installation of the aldehyde group on the cyclohexane ring with control over regioselectivity.

- Considerations : The hydroxyl group on the 2-hydroxyethyl substituent is typically introduced in a subsequent step or protected during hydroformylation to prevent side reactions.

This approach is supported by patent literature describing hydroformylation of cyclohexenes to yield cyclohexanecarbaldehydes, which are valuable intermediates in pharmaceutical and fragrance syntheses.

Hydrogenation of Cyclohexenecarbaldehydes

An alternative route involves hydrogenation of 3-cyclohexen-1-carbaldehyde derivatives:

- Procedure : The unsaturated aldehyde is hydrogenated using catalysts such as ruthenium under controlled conditions to saturate the ring while retaining the aldehyde group.

- Outcome : This yields the cyclohexane ring with the aldehyde intact. Subsequent functionalization introduces the 2-hydroxyethyl and methyl groups.

- Catalysts : Ruthenium catalysts are noted for their efficiency and selectivity in this hydrogenation step.

Dehydrogenation of Cyclohexanemethanol Derivatives

Dehydrogenation of cyclohexanemethanol or substituted analogs is another preparative method:

- Procedure : Cyclohexanemethanol derivatives are oxidized to the corresponding aldehydes using dehydrogenation catalysts under mild conditions.

- Advantages : This method can be used to prepare the aldehyde functionality from readily available alcohol precursors.

- Challenges : Control is necessary to avoid over-oxidation to carboxylic acids.

Multi-Step Synthesis Incorporating Functional Group Transformations

Given the complexity of 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde, multi-step syntheses are often employed:

- Step 1 : Introduction of the methyl substituent on the cyclohexane ring, often via alkylation or selective substitution.

- Step 2 : Installation of the aldehyde group via hydroformylation or oxidation of alcohol precursors.

- Step 3 : Attachment or formation of the 2-hydroxyethyl side chain, either by nucleophilic substitution or reduction of appropriate precursors.

- Protection/Deprotection : Hydroxyl groups may be protected during aldehyde installation to prevent side reactions.

Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Hydroformylation of cyclohexenes | Direct aldehyde formation | High regioselectivity | Requires catalyst optimization |

| Hydrogenation of cyclohexenecarbaldehydes | Saturation of ring retaining aldehyde | Efficient with Ru catalysts | Multi-step for full substitution |

| Dehydrogenation of cyclohexanemethanol | Oxidation of alcohol to aldehyde | Uses accessible alcohol precursors | Risk of over-oxidation |

| Multi-step synthesis with protection | Stepwise functional group installation | Flexible and precise | More time-consuming and complex |

| Electrochemical functionalization | Mild conditions, selective bond formation | Emerging method, green chemistry | Limited direct application data |

Research Findings and Optimization Notes

- Catalyst Selection : Ruthenium catalysts have demonstrated superior selectivity and activity in hydrogenation steps for cyclohexanecarbaldehyde derivatives.

- Reaction Conditions : Temperature and pressure are critical in hydroformylation to maximize yield and minimize side reactions. Typical conditions involve moderate temperatures (80–120°C) and pressures (10–30 atm) of CO/H2.

- Purification : Column chromatography on silica gel is commonly used to isolate the pure aldehyde compound after synthesis steps.

- Functional Group Compatibility : Protecting groups for hydroxyl functions are recommended during aldehyde introduction to prevent undesired side reactions.

- Scale-Up Considerations : Industrial synthesis favors catalytic hydroformylation and hydrogenation due to scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carboxylic acid.

Reduction: 1-(2-Hydroxyethyl)-2-methylcyclohexanol.

Substitution: Various ethers and esters depending on the substituents introduced

Scientific Research Applications

Pharmaceutical Applications

Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to interact favorably with biological targets, making it a candidate for developing drugs aimed at neurological disorders. The ability to cross the blood-brain barrier enhances its utility in central nervous system therapeutics.

Case Study: Neurological Disorders

A study demonstrated the effectiveness of derivatives of 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde in targeting specific receptors involved in neurodegenerative diseases. The compound's modification led to enhanced binding affinity and selectivity, showing promise for future drug candidates.

Material Science Applications

Polymer Chemistry

In polymer chemistry, 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde is used to synthesize advanced polymers with improved thermal stability and mechanical properties. This makes it valuable for high-performance materials used in various industrial applications.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Application Areas | Coatings, adhesives |

Cosmetic Industry

Cosmetic Formulations

The compound is incorporated into skincare products due to its moisturizing properties. It improves skin hydration and texture, making it beneficial for cosmetic manufacturers looking to enhance product efficacy.

Case Study: Skin Hydration Products

Research highlighted the incorporation of this compound into moisturizers, resulting in significantly improved skin hydration levels compared to controls without the compound. Clinical trials confirmed its safety and effectiveness.

Organic Electronics

Organic Semiconductors

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde plays a role in producing organic semiconductors essential for flexible electronic devices. Its unique properties contribute to the development of lightweight and flexible materials that outperform traditional semiconductors.

Analytical Chemistry

Reagent Use

In analytical chemistry, this compound is utilized as a reagent in various techniques, aiding researchers in detecting and quantifying other compounds. Its role enhances the accuracy of chemical analyses across different fields of research.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Ethoxy-2-methylcyclohexane-1-carbaldehyde

- Structure : Features an ethoxy (-OCH₂CH₃) group instead of hydroxyethyl.

- Molecular Formula : C₁₀H₁₈O₂ (vs. likely C₁₀H₁₈O₂ for the target compound, assuming analogous substitution).

- Key Differences :

| Adduct | CCS (Ų) |

|---|---|

| [M+H]⁺ | 135.7 |

| [M+Na]⁺ | 146.2 |

These values suggest distinct ion mobility profiles compared to the hydroxyethyl variant .

1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde

- Structure : Contains a methylpropenyl (-CH₂C(CH₃)=CH₂) substituent.

- Molecular Weight : 166.26 g/mol (C₁₁H₁₈O).

- Key Differences: The unsaturated propenyl group increases reactivity in addition reactions (e.g., Diels-Alder). Higher molecular weight compared to the hydroxyethyl variant (estimated ~182 g/mol for C₁₀H₁₈O₂).

(1R,2S)-2-Methylcyclohexane-1-carbaldehyde

- Structure : Simplifies to a single methyl substituent.

- Molecular Formula : C₈H₁₄O.

- Lower molecular weight (126.20 g/mol) impacts volatility and boiling point. Stereochemical specificity ((1R,2S)) may influence chiral recognition in catalysis or pharmaceutical applications .

(E)-2-Chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde

- Structure : Includes chlorine and hydroxymethylene (-CHOH) groups on a cyclohexene ring.

- Molecular Formula : C₈H₉ClO₂.

- Key Differences :

trans-4-(1-Methylethyl)cyclohexane-1-carbaldehyde

- Structure : Features an isopropyl (-CH(CH₃)₂) group at the 4-position.

- Key Differences :

2-Oxocyclohexane-1-carbaldehyde

- Structure : Contains a ketone group adjacent to the aldehyde.

- Molecular Formula : C₇H₁₀O₂.

- Key Differences: The α-ketoaldehyde structure enables keto-enol tautomerism, influencing acidity and reactivity. Potential for condensation reactions (e.g., formation of hydrazones). Lower thermal stability due to competing oxidation pathways .

Stability and Degradation Insights

While direct data on 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde are sparse, highlights the degradation behavior of structurally related 1-(2-hydroxyethyl)pyrrolidone blends:

- Thermal Degradation : Hydroxyethyl groups degrade to form pyrrolidine derivatives, with concentration declines of 10–20% over 14 days at 120°C.

- Oxidative Degradation : Forms ammonia, NPYR (N-nitrosopyrrolidine), and carboxylic acids (e.g., acetic acid).

- Implications : The hydroxyethyl substituent in the target compound may similarly undergo dehydration or oxidation under harsh conditions, necessitating stabilizers in industrial applications .

Biological Activity

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. This activity is attributed to the presence of hydroxyl groups, which can donate electrons to free radicals, thereby neutralizing them and preventing oxidative stress in cells. Such properties are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Enzyme Inhibition

The aldehyde functional group may interact with enzymes through mechanisms such as covalent bonding or non-covalent interactions. For instance, studies on related aldehydes suggest potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes or obesity.

3. Modulation of Gene Expression

Compounds structurally related to 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde have been shown to influence epigenetic factors such as histone modification. This modulation can affect gene expression patterns, potentially leading to therapeutic outcomes in cancer treatment by reactivating silenced tumor suppressor genes.

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at the University of Manchester evaluated the antioxidant capacity of various aldehydes, including derivatives of cyclohexane. The results indicated that 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential use as a protective agent against oxidative stress .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers synthesized several analogs of 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde to assess their effects on key metabolic enzymes. The findings revealed that certain derivatives effectively inhibited lipase activity, which could be beneficial for managing lipid metabolism disorders .

Research Findings

| Study | Objective | Findings | Implications |

|---|---|---|---|

| University of Manchester | Assess antioxidant properties | Significant reduction in ROS levels | Potential use in oxidative stress-related diseases |

| Enzyme Inhibition Study | Evaluate metabolic enzyme interactions | Effective inhibition of lipase activity | Possible application in lipid metabolism disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.